2,4-DB-Dimethylammonium

Description

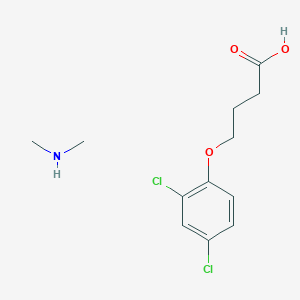

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIXJOCOXNOKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034547 | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-42-1 | |

| Record name | 2,4-DB dimethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-DB-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Phenoxy Herbicides and Auxin Mimicry in Agriculture

The development of phenoxy herbicides in the 1940s marked a revolutionary step in modern agriculture. mt.gov These synthetic compounds were among the first selective herbicides, capable of controlling broadleaf weeds in monocotyledonous crops like cereals. mt.gov The most well-known early example is 2,4-dichlorophenoxyacetic acid (2,4-D), which was commercially released in 1946 and quickly became a cornerstone of weed management. mt.gov

The mechanism of action for phenoxy herbicides is based on the principle of auxin mimicry. beyondpesticides.org Auxins are a class of plant hormones, with indole-3-acetic acid (IAA) being a primary natural auxin, that regulate various aspects of plant growth and development, including cell elongation and division. chemicalwarehouse.com Synthetic auxins like 2,4-D imitate the action of natural auxins. mt.govbeyondpesticides.org When applied to susceptible broadleaf plants, these synthetic compounds induce rapid, uncontrolled, and unsustainable growth, leading to the destruction of vascular tissue and ultimately, plant death. mt.govbeyondpesticides.org This selective action spares most grasses, which are less affected by this hormonal disruption. mt.gov

Evolution of 2,4 D Derivatives and the Specific Role of 2,4 Db Dimethylammonium

Following the success of 2,4-D, research efforts focused on developing derivatives with modified properties, such as altered selectivity, volatility, and solubility. orst.edu This led to the creation of a range of related compounds, including various salts and esters of the parent acid. orst.educdc.gov The dimethylamine (B145610) salt of 2,4-D, for instance, is a common formulation that accounts for a significant portion of its global use. cdc.govgenewatch.org

Within this context of derivative development, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) emerged as a significant innovation. wikipedia.org Structurally similar to 2,4-D but with a butyric acid side chain instead of an acetic acid one, 2,4-DB itself is not herbicidally active. lsuagcenter.comjmb.or.kr Its herbicidal properties are realized through a process of metabolic activation within the target plant. wikipedia.orglsuagcenter.com

The specific role of 2,4-DB lies in its selective application in crops that are sensitive to 2,4-D, such as legumes like alfalfa, peanuts, and soybeans. wikipedia.orglsuagcenter.com The selectivity of 2,4-DB is based on the differential rates of β-oxidation among plant species. In susceptible broadleaf weeds, 2,4-DB is rapidly converted to the phytotoxic 2,4-D through the enzymatic process of β-oxidation, where two carbons are removed from the butyric acid side chain. lsuagcenter.com In tolerant legume crops, this conversion process occurs at a much slower rate, preventing the accumulation of 2,4-D to toxic levels. lsuagcenter.com

The dimethylammonium salt formulation of 2,4-DB, known as 2,4-DB-dimethylammonium, is a water-soluble formulation that facilitates its use in agricultural applications. herts.ac.ukcartlis.ge The salt form is readily absorbed by plant roots. titanunichem.com

Research Significance and Scope for Academic Inquiry into 2,4 Db Dimethylammonium

Cellular and Subcellular Targets of this compound in Susceptible Plants

Once 2,4-DB is converted to 2,4-D within the cells of a susceptible plant, the primary molecular target is the auxin signaling pathway. xtbg.ac.cnresearchgate.net 2,4-D functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA). chemicalwarehouse.comxtbg.ac.cn However, unlike natural auxins which are carefully regulated and rapidly degraded by the plant, 2,4-D persists for extended periods, leading to a continuous and overwhelming stimulation of auxin-responsive genes. nih.gov

This stimulation is initiated by the binding of 2,4-D to specific auxin receptors, such as the TIR1/AFB protein complex. nih.gov This binding event triggers a cascade of downstream cellular responses. The main subcellular targets are the meristematic tissues—the actively growing points of the plant, such as shoot tips and root apices—where cell division and elongation are most active. xtbg.ac.cnuchicago.edu The herbicide accumulates in these regions, leading to the most severe physiological disruptions. cornell.edu

Disruption of Auxin Homeostasis and Signaling Pathways by this compound

The conversion of 2,4-DB to 2,4-D in susceptible plants leads to a profound disruption of auxin homeostasis. The plant's regulatory systems are unable to break down the persistent synthetic auxin, resulting in a state of hormonal overdose. nih.gov This sustained, high-level auxin signal leads to the uncontrolled expression of genes that are normally tightly regulated by IAA. nih.gov

This disruption interferes with fundamental cellular processes, including nucleic acid metabolism and protein synthesis, as the cell's machinery is hijacked to support abnormal growth. cornell.eduxtbg.ac.cn The constant "on" signal from the 2,4-D molecule overrides the natural feedback loops that maintain hormonal balance, leading to a cascade of physiological and morphological abnormalities that the plant cannot sustain. beyondpesticides.org

Induced Physiological Alterations: Uncontrolled Cell Division and Vascular Tissue Pathology

The most visible consequence of the hormonal chaos induced by 2,4-D is the uncontrolled and disorganized growth of plant tissues. chemicalwarehouse.com It stimulates abnormal and excessive cell division and elongation, particularly in the vascular tissues. herts.ac.ukorst.edu This leads to a suite of characteristic symptoms in susceptible broadleaf plants, including the twisting and bending of stems and petioles, a phenomenon known as epinasty. cornell.edu

The pathology extends deep into the plant's circulatory system. The uncontrolled growth causes phloem and xylem tissues to disintegrate, become blocked, or develop abnormally. xtbg.ac.cnbeyondpesticides.org This destruction of the vascular system is catastrophic, as it cripples the plant's ability to transport water, nutrients, and sugars. Ultimately, the plant succumbs to this combination of uncontrolled growth and vascular tissue failure, a process that can take several weeks. cornell.edu

Ethylene (B1197577) Biosynthesis and its Role in this compound Action

A significant consequence of the auxin overdose caused by 2,4-D is the massive overproduction of ethylene, another critical plant hormone. xtbg.ac.cnorst.edu The high levels of synthetic auxin induce the expression of genes encoding for key enzymes in the ethylene biosynthesis pathway, particularly 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. xtbg.ac.cnnih.gov

This surge in ethylene production acts synergistically with the auxin disruption to produce herbicidal symptoms. researchgate.net Ethylene is known to be involved in processes like leaf senescence (aging) and epinasty. xtbg.ac.cn The combined effect of the auxin mimic and the resulting ethylene burst accelerates the decline of the plant, contributing to tissue necrosis and eventual death. researchgate.netresearchgate.net Research has shown that resistant plants produce significantly less ethylene than susceptible plants when treated with 2,4-D, confirming the role of ethylene in its mode of action. mdpi.com

Comparative Analysis of Differential Plant Responses (e.g., Monocotyledonous vs. Dicotyledonous Tolerance)

The selectivity of 2,4-DB is a prime example of metabolic activation. Its ability to control broadleaf weeds in certain legume crops like alfalfa, clover, and soybeans is based on the differential ability of plants to perform beta-oxidation. chemicalwarehouse.comjournals.co.za

Susceptible Dicotyledonous Weeds: These plants readily convert the applied 2,4-DB into the highly active 2,4-D, leading to the toxic effects described above. cornell.edu

Tolerant Legumes: Many legume species lack the efficient enzyme system required for the beta-oxidation of 2,4-DB. missouriwhitetails.comjournals.co.za Without this conversion, the inactive 2,4-DB molecule does not cause the auxinic disruptions, and the crop remains largely unharmed.

Monocotyledonous Plants: Grasses are generally tolerant to the active 2,4-D molecule itself. This tolerance is attributed to several factors, including potentially limited translocation of the herbicide and differences in vascular anatomy compared to dicots. nih.govxtbg.ac.cn

Research comparing tolerant legumes with susceptible weeds has shown that selectivity is a multi-faceted process. cambridge.org

| Factor | Tolerant Legumes (e.g., Alfalfa) | Susceptible Weeds (e.g., Pigweed) |

|---|---|---|

| Spray Retention | Poorer | Better |

| Absorption & Translocation | Less Effective | More Effective |

| Metabolism of 2,4-DB to 2,4-D | Both plant types can perform this conversion | |

| Degradation of resultant 2,4-D | More Rapid | Slower |

This table summarizes findings on the contributing factors to the selective tolerance of legumes to 2,4-DB compared to susceptible broadleaf weeds. cambridge.org

Uptake and Translocation Dynamics of this compound within Plant Systems

This compound is formulated for foliar application and is absorbed through the leaves of the plant. chemicalwarehouse.comcornell.edu The dimethylammonium salt form enhances its water solubility, which can facilitate uptake. Following absorption, the compound is mobile within the plant and is translocated systemically, primarily via the phloem transport system (symplasm). cornell.edu

This translocation pathway moves the herbicide from the source (the treated leaves) to sinks (areas of active growth), such as the meristems in shoots and roots, where it accumulates and exerts its effects. cornell.eduuchicago.edu The efficiency of this movement is critical for herbicidal action. Some instances of herbicide resistance in weeds have been linked to reduced translocation, where the herbicide is effectively sequestered in the treated leaves and prevented from reaching the vital meristematic targets. mdpi.comfrontiersin.org

| Plant Line (Cotton) | Tolerance to 2,4-D | Total Herbicide Absorbed (24 HAT) | % Translocated Out of Treated Leaf |

|---|---|---|---|

| TM-1 | Susceptible | 1.4% | ~77% |

| CS-T07 | Tolerant | 15-19% | ~6% |

| CS-B15sh | Tolerant | 15-19% | ~9% |

Data from a study on the active metabolite 2,4-D in cotton illustrates how reduced translocation out of the treated leaf is associated with tolerance, even when initial absorption is higher in tolerant lines. HAT = Hours After Treatment. frontiersin.org

Dissipation Kinetics in Soil and Aquatic Environments

The dissipation of 2,4-DB from soil and water is a complex process influenced by a combination of biotic and abiotic factors. The primary mechanisms driving its removal from the environment are microbial degradation and, to a lesser extent, leaching. epa.gov

The rate at which 2,4-DB degrades is not constant; it is significantly affected by the surrounding environmental conditions.

Microbial Activity: The degradation of phenoxy herbicides like 2,4-DB is predominantly a biological process driven by soil and water microorganisms. wikipedia.orgmdpi.cominvasive.org Conditions that foster robust microbial communities, such as warm and moist environments, accelerate the breakdown of these compounds. invasive.orgwho.int Consequently, degradation can be more rapid in microbially rich media like forest soils compared to some agricultural lands. juniperpublishers.com

pH: The acidity or alkalinity of the medium is a critical factor. wikipedia.org The rate of hydrolysis, a key degradation step, is pH-dependent. For the related compound 2,4-D, hydrolysis is significantly faster under alkaline conditions (pH 9) than in more acidic environments (pH 6). juniperpublishers.com Above a pH of 7, 2,4-D is converted to its anionic form, which is more readily metabolized by microbes. invasive.org

Temperature: Higher temperatures generally lead to faster degradation rates, primarily by increasing microbial metabolic activity. waterquality.gov.aucdnsciencepub.com Conversely, in cold and dry soils, the persistence of these herbicides can be significantly extended. juniperpublishers.com

Sunlight: Photodegradation, or breakdown by sunlight, can contribute to the dissipation of these compounds, particularly in the upper layers of clear water bodies. who.intcdc.gov However, its role is often considered minor when microbial degradation is rapid. invasive.orgjuniperpublishers.com Some field studies have found that sunlight does not significantly contribute to the degradation of 2,4-D in soil. invasive.org

Other Factors: The physical and chemical properties of the environment, such as soil organic carbon content and the presence of suspended sediments in water, also play a role. Increased adsorption to organic matter can decrease the concentration of the chemical available for microbial degradation. juniperpublishers.com However, higher sediment loads in water have been associated with more rapid degradation. waterquality.gov.au

The half-life of a compound, the time it takes for half of the initial amount to degrade, is a key indicator of its persistence. For 2,4-DB, these values vary depending on the environmental matrix. In aquatic environments, its breakdown is relatively swift, while it persists slightly longer in soil.

It is important to note that 2,4-DB is primarily transformed into 2,4-D, which then undergoes further degradation. epa.gov The half-life of 2,4-D is also highly variable. In aerobic aquatic environments, its half-life can be around 15 days, but this can extend dramatically to between 41 and 333 days in anaerobic (oxygen-deprived) conditions. wikipedia.org Similarly, in aerobic mineral soils, the half-life is reported to be as short as 6.2 days, but can range from 4 days to 6 weeks depending on soil type and conditions. wikipedia.orgwho.int

| Environmental Matrix | Half-Life (Days) | Reference |

|---|---|---|

| Mineral Soils | 24.5 | epa.gov |

| Aquatic Environments | 6.3 - 17.2 | epa.gov |

Microbial Degradation Pathways and Their Biological Agents

Microbial biotransformation is the engine driving the breakdown of 2,4-DB in the environment. In soil, it is proposed that 2,4-DB undergoes a process called beta-oxidation to form 2,4-D, which is then mineralized by a broader community of microorganisms. jmb.or.kr Interestingly, research suggests that many microorganisms capable of degrading 2,4-D are unable to metabolize 2,4-DB, indicating that a distinct set of microbes is likely responsible for the initial degradation step. jmb.or.kr

An extensive and diverse array of microorganisms capable of degrading 2,4-D has been isolated from various environments. mdpi.com These microbes are crucial for the natural attenuation of this class of herbicides.

Bacterial Strains: Numerous bacterial genera have been identified as 2,4-D degraders. These are primarily found within the Proteobacteria phylum. mdpi.com Soils with a history of herbicide exposure often contain higher populations of these specialized bacteria. scialert.net

Fungal Strains: While bacteria are the most studied, certain fungal genera have also been shown to participate in the biodegradation of 2,4-D. mdpi.comnih.gov

| Kingdom | Genus | Reference |

|---|---|---|

| Bacteria | Cupriavidus | mdpi.comnih.govnih.gov |

| Bacteria | Pseudomonas | mdpi.comscialert.netnih.gov |

| Bacteria | Alcaligenes | scialert.netnih.gov |

| Bacteria | Achromobacter | mdpi.comscialert.netnih.gov |

| Bacteria | Arthrobacter | scialert.net |

| Bacteria | Sphingomonas | mdpi.comnih.gov |

| Bacteria | Bradyrhizobium | mdpi.comfrontiersin.org |

| Fungi | Mortierella | mdpi.comnih.govnih.gov |

| Fungi | Umbelopsis | mdpi.comnih.govnih.gov |

The biodegradation of this compound begins with its dissociation and subsequent beta-oxidation of the 2,4-DB molecule to 2,4-D. epa.govjmb.or.kr From there, the biochemical pathways for 2,4-D degradation have been extensively studied.

The most well-characterized pathway, often referred to as the canonical pathway, is initiated by the cleavage of the ether linkage in the 2,4-D molecule. mdpi.comnih.gov This step is catalyzed by a specific enzyme, forming 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov The 2,4-DCP is then hydroxylated to form a dichlorocatechol. nih.govethz.ch This aromatic ring is subsequently cleaved (either through an ortho or meta pathway), initiating a series of reactions that break the compound down into simpler molecules that can be utilized by the microorganism in its central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govethz.ch An alternative, less common pathway has also been identified, which involves the removal of a chlorine atom before the side chain is cleaved. nih.gov

The ability of microorganisms to degrade these complex synthetic compounds is encoded in their DNA. Specific genes and genetic elements are responsible for producing the necessary enzymes for the catabolic pathways.

tfd Genes: A key gene in the canonical 2,4-D degradation pathway is tfdA. nih.gov This gene encodes the α-ketoglutarate-dependent 2,4-D dioxygenase, the enzyme that catalyzes the first step in the breakdown of 2,4-D in many bacteria, including the well-studied strain Cupriavidus necator JMP134. mdpi.comnih.gov The tfd genes (tfdA, tfdB, tfdC, etc.) are often found together and orchestrate the sequential degradation of 2,4-D. nih.gov Many fast-growing bacteria isolated from contaminated sites possess homologs of the tfdA gene. nih.gov

Plasmid-Mediated Degradation: In many bacterial strains, such as those belonging to the genera Pseudomonas and Alcaligenes, the genes responsible for 2,4-D degradation are located on plasmids. scialert.net Plasmids are small, extrachromosomal DNA molecules that can be transferred between bacteria, facilitating the spread of these degradative capabilities within the microbial community.

Novel Genetic Pathways: Research has revealed that the well-known tfd gene system is not the only genetic pathway for 2,4-D degradation. A novel family of degradation genes, designated cadRABKC, has been discovered in Bradyrhizobium sp. strain HW13, an organism isolated from a pristine environment. nih.gov This discovery highlights the genetic diversity and different evolutionary origins of the microbial capacity to break down synthetic herbicides. nih.gov

Role of Microbial Consortia and Acclimation Periods in Biodegradation Efficiency

The breakdown of phenoxyalkanoic acid herbicides in the environment is primarily a biological process driven by microorganisms. nih.govmdpi.com Microbial consortia, which are communities of multiple microbial species, often exhibit enhanced biodegradation efficiency compared to single strains due to synergistic metabolic activities. researchgate.net For the degradation of the related herbicide 2,4-D, research has identified several effective bacterial and fungal genera, including Acinetobacter, Serratia, Stenotrophomonas, Flavobacterium, and Penicillium. scielo.brresearchgate.net In one study, a consortium including these genera demonstrated significant degradation potential. scielo.br The production of capsules by these bacterial strains may optimize the formation of the consortium, allowing different enzymes from each strain to collectively enhance the degradation of the herbicide. scielo.br

A key factor in biodegradation efficiency is the acclimation period. This is a lag time required for microbial populations to adapt to the presence of a new chemical substrate before rapid degradation begins. inchem.org Studies on 2,4-D have shown that this lag phase can vary depending on environmental conditions and the microbial community present. inchem.orgresearchgate.net In some cases, an acclimation period of 18 days was required before microorganisms commenced the biodegradation of 2,4-D. mdpi.com However, in other studies with adapted microbial populations, the adaptation to the culture medium was very fast, with no observable lag phase. scielo.br The length of this acclimation period is inversely related to the concentration of soil microorganisms capable of degradation. researchgate.net

Photodegradation Mechanisms of this compound in Aqueous Systems

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the transformation of this compound in aquatic environments. Amine salt formulations of phenoxy herbicides, such as 2,4-D-dimethylammonium, are known to dissociate completely and rapidly in aqueous solutions, forming the dimethylammonium ion and the phenoxy acid anion. inchem.orgcanada.ca The subsequent photodegradation primarily involves this anion.

The process can occur through two main mechanisms:

Direct Photolysis: This occurs when the chemical directly absorbs sunlight at wavelengths greater than 290 nm, leading to its decomposition. nih.govjst.go.jp The 2,4-D dimethylamine (B145610) salt has an absorption band maximum around 290 nm, suggesting it is susceptible to direct photolysis. nih.gov

Indirect Photolysis: This involves the breakdown of the chemical by reacting with photochemically-produced reactive species in the water, such as hydroxyl radicals (·OH). nih.govjst.go.jp

The efficiency of photodegradation is influenced by several factors. The rate is generally faster in water with higher clarity, as less suspended organic matter is present to block ultraviolet radiation. mdpi.com The pH of the water also plays a role, with photodegradation of 2,4-D and its derivatives being more rapid as the pH increases. nih.gov In some studies, the use of a catalyst like zinc oxide (ZnO) has been shown to significantly enhance the photodecomposition of the dimethylamine salt of 2,4-D, achieving 38.1% mineralization after 8 hours of treatment, compared to only 6% with photolysis alone. researchgate.net

Persistence and Residue Dynamics in Environmental Compartments (e.g., Soil, Water, Sediments)

The persistence of this compound in the environment is variable and depends on the specific compartment and prevailing conditions. In general, amine salt forms are considered not to be persistent under most environmental conditions. orst.edu

In Soil: The primary pathway for dissipation in soil is microbial degradation. nih.gov Consequently, the persistence, often measured by half-life (the time it takes for 50% of the compound to degrade), can vary significantly. For the related 2,4-D dimethylamine salt, half-lives have been reported to be between 4 and 6 days in agricultural soils and from 7 to 23 days in forest soils. nih.gov In one field study, more than 95% of the 2,4-D-dimethylammonium residue in wheat plants and soil dissipated within 10 days of treatment. jaas.ac.cn Adsorption to soil particles is a key process influencing persistence and mobility. A comparative analysis of phenoxyalkanoic acid herbicides found that 2,4-DB has a higher tendency to adsorb to soil than 2,4-D. researchgate.net This stronger adsorption may reduce its mobility and potential for leaching but could increase its persistence in the soil matrix. However, data on the degradation of 2,4-DB is noted to be limited. researchgate.net

In Water: Upon entering water, the dimethylamine salt of phenoxy herbicides rapidly dissociates. inchem.org The persistence of the resulting anion is highly dependent on environmental conditions. The half-life of 2,4-D in aerobic aquatic environments was estimated to be 15 days, while in anaerobic aquatic laboratory studies, it ranged from 41 to 333 days. orst.edu In one study monitoring a stream adjacent to a sprayed forest area, residues of 2,4-D from a dimethylamine salt application were found at trace levels up to 7 parts per billion. nih.gov

In Sediments: A portion of the herbicide can be transferred from the water column to the sediment. In an anaerobic aquatic metabolism study with radiolabelled 2,4-D, a moderate amount (11.2% to 42.3%) of the applied radioactivity was found in the organic sediment. inchem.org The amount of residue bound to sediment can increase as degradation progresses. inchem.org After application of a 2,4-D amine salt to canals, the highest level found in silt was 5 µg/kg after 3-15 days. inchem.org

The following table provides a summary of research findings on the persistence of the related compound 2,4-D-dimethylammonium in various environmental settings.

Bioremediation Strategies Utilizing Microbial Capabilities for this compound

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous contaminants into less harmful substances. frtr.gov This approach is considered a highly effective and cost-efficient method for addressing pollution from herbicides like this compound. nih.govmdpi.com

Key bioremediation strategies include:

Bioaugmentation: This involves introducing specific, pre-selected microorganisms or microbial consortia with high degradation capabilities into a contaminated environment. nih.govfrtr.gov Isolating and identifying effective degradation strains is a crucial first step. nih.gov For instance, the bacterial strain Cupriavidus pinatubonensis BJ71, isolated from soil with a long history of herbicide use, was able to degrade 99% of a high concentration of 2,4-D within six days under optimal lab conditions. nih.govnih.gov Such strains are potential candidates for the bioremediation of contaminated soil. nih.gov

Biostimulation: This strategy involves modifying the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of the indigenous microbial populations that are already capable of degrading the contaminant. bohrium.com Employing naturally existing microbes can be a feasible approach, as introduced non-native strains may have minimal persistence and activity when competing with the native community. mdpi.com

Biobeds/Biomixtures: These are engineered systems, often consisting of a mixture of soil, straw, and compost, that are used to treat pesticide-containing effluents on farms. nih.gov A study evaluating a microbial consortium from a biomixture found it was highly effective at degrading several pesticides, although 2,4-D was among the more persistent, with a half-life of 8.64 days. nih.gov Inoculating these systems with specialized pure strains or consortia could further increase their efficiency. nih.gov

The isolation of microbes that can remain active in extreme environments (e.g., high pH or salinity) is particularly valuable for the remediation of challenging contaminated sites. mdpi.com

Weed Resistance Evolution and Management in the Context of 2,4 Db Dimethylammonium

Global Incidence and Spread of Synthetic Auxin Herbicide Resistance in Weed Species

Synthetic auxin herbicides were first introduced in the 1940s, with 2,4-D being a pioneering product for selective weed control. hracglobal.comresearchgate.net Despite their long and widespread use, the evolution of resistance was initially slow. The first cases of resistance to a synthetic auxin, specifically 2,4-D, were reported in 1957 in wild carrot (Daucus carota) and spreading dayflower (Commelina diffusa). mdpi.comnih.gov Since then, the number of confirmed resistant species has grown to over 40 worldwide. mdpi.commountainscholar.org

Globally, the most significant synthetic auxin-resistant weeds include species like Kochia (Kochia scoparia), wild radish (Raphanus raphanistrum), corn poppy (Papaver rhoeas), and wild mustard (Sinapis arvensis). hracglobal.comhracglobal.com The geographical spread covers numerous countries across different continents, impacting various cropping systems. mdpi.comregulations.gov For instance, 2,4-D resistant wild radish is a major issue in Australia, while resistant corn poppy is problematic in Europe. hracglobal.comherts.ac.uk In the United States, six weed species have evolved resistance to synthetic auxins, with Kochia being a particularly widespread and economically damaging case. hracglobal.com The rate of discovery of new resistant weeds has accelerated in recent years, a trend expected to continue with the introduction of crops genetically engineered to tolerate synthetic auxins, which increases the selection pressure on weed populations. mdpi.comnih.gov

The table below provides a summary of some weed species that have developed resistance to synthetic auxin herbicides, primarily focusing on 2,4-D, the active form of 2,4-DB in susceptible plants.

Table 1: Global Examples of Weed Species with Confirmed Resistance to Synthetic Auxin Herbicides

| Species | Year Confirmed | Country | Herbicide(s) |

|---|---|---|---|

| Amaranthus tuberculatus (Tall Waterhemp) | 2009 | USA | 2,4-D |

| Centaurea solstitialis (Yellow Starthistle) | 1998 | USA | Clopyralid, Picloram |

| Conyza canadensis (Canadian Fleabane) | N/A | Hungary | 2,4-D |

| Echium plantagineum (Paterson's Curse) | 1999 | Australia | 2,4-D, MCPA |

| Galium spurium (False Cleavers) | 1996 | Canada | Mecoprop |

| Hirschfeldia incana (Short-podded Mustard) | N/A | Argentina | 2,4-D |

| Kochia scoparia (Kochia) | 1993 | USA | Dicamba, 2,4-D |

| Papaver rhoeas (Corn Poppy) | 1993 | Spain, France | 2,4-D |

| Raphanus raphanistrum (Wild Radish) | 1999 | Australia | 2,4-D, MCPA |

| Sinapis arvensis (Wild Mustard) | 1990 | Canada | 2,4-D, Dicamba, MCPA, Picloram |

| Sisymbrium orientale (Indian Hedgemustard) | 2005 | Australia | 2,4-D |

| Sphenoclea zeylanica (Gooseweed) | 1983 | Philippines | 2,4-D |

Source: Data compiled from multiple studies. hracglobal.comhracglobal.combioone.orgmdpi.com

Physiological Mechanisms of 2,4-DB-Dimethylammonium Resistance

Physiological resistance mechanisms involve modifications in the plant that prevent the herbicide from reaching its target site in a lethal concentration. These are considered non-target-site resistance mechanisms.

For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (primarily through the foliage for its ester forms and roots for salt forms) and translocated to its sites of action in the meristematic tissues. mdpi.comvillacrop.co.zaorst.edu One key mechanism of resistance is the reduction of herbicide movement.

While differences in herbicide uptake are less commonly the primary cause of resistance, reduced translocation from the treated leaf to the rest of the plant is a frequently cited mechanism. mdpi.comasacim.org.ar In resistant biotypes, the herbicide is often sequestered in the treated leaf, preventing it from reaching the growing points where it exerts its phytotoxic effects. nih.gov This mechanism has been identified in several 2,4-D-resistant species, including wild radish (Raphanus raphanistrum), corn poppy (Papaver rhoeas), Indian hedgemustard (Sisymbrium orientale), and short-podded mustard (Hirschfeldia incana). hracglobal.commdpi.comnih.govfrontiersin.org For example, studies on resistant wild radish demonstrated that impaired phloem loading and transport were the cause of resistance, leading to the retention of 2,4-D in the treated leaves. nih.gov In some species, this impaired transport might be due to alterations in ATP-binding cassette (ABCB) transporters, which are involved in the long-distance movement of auxins. hracglobal.comfrontiersin.orgfrontiersin.org

The following table summarizes research findings on the differential translocation of 2,4-D in resistant (R) and susceptible (S) biotypes of various weed species.

Table 2: Reduced Translocation of 14C-2,4-D in Resistant Weed Biotypes

| Weed Species | Biotype | 14C-2,4-D Translocated from Treated Leaf (%) | Research Finding |

|---|---|---|---|

| Amaranthus hybridus | S | 35.1 | R biotype showed significantly reduced translocation. |

| R | 18.0 | ||

| Parthenium hysterophorus | S | 36.4 | R biotype showed significantly reduced translocation. |

| R | 18.7 | ||

| Papaver rhoeas | S | 31.8 | R biotype showed significantly reduced translocation. |

| R | 13.9 | ||

| Hirschfeldia incana | S | 31.9 | Reduced translocation was the sole resistance mechanism identified. |

Source: Data from a comparative study on 2,4-D resistance mechanisms. mdpi.com

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), causing a lethal overstimulation of auxin-regulated growth processes. orst.edunih.gov The core of this process involves the herbicide binding to a receptor complex, which leads to the degradation of transcriptional repressors known as Aux/IAA proteins. mountainscholar.orgscielo.br This degradation "releases the brakes" on Auxin Response Factors (ARFs), leading to massive transcription of auxin-responsive genes, which ultimately results in uncontrolled cell division and plant death. scielo.brresearchgate.net

Target-site resistance can occur through modifications in the components of this signaling pathway. Key proteins involved include the TIR1/AFB family of F-box proteins, which act as the auxin receptors, and the Aux/IAA co-receptors. bioone.orgnih.gov Mutations in the genes encoding these proteins can reduce the binding affinity of the herbicide, thereby preventing the downstream cascade of events. scielo.brscielo.br For instance, mutations in the auxin receptor homolog AFB5 have been shown to confer resistance to certain synthetic auxins. scielo.br Similarly, specific mutations in Aux/IAA co-receptor genes have recently been identified as a cause of resistance. acs.org

Another potential site for resistance modification is the Auxin Binding Protein 1 (ABP1), a plasma membrane receptor. scielo.brresearchgate.net In a study comparing resistant and susceptible biotypes of wild mustard (Sinapis arvensis), the resistant biotype was found to have only one low-affinity auxin-binding site on ABP1, whereas the susceptible biotype had two sites (one high-affinity and one low-affinity). This difference resulted in reduced auxin response at the membrane level in the resistant plants. scielo.br

Biochemical Mechanisms of this compound Resistance

Biochemical resistance primarily involves the metabolic detoxification of the herbicide molecule into non-phytotoxic or less-phytotoxic forms before it can cause significant damage. This is another major category of non-target-site resistance.

Rapid metabolic degradation is a well-documented mechanism of resistance to synthetic auxin herbicides in several weed species. mdpi.commountainscholar.org In this process, resistant plants possess enzymes that can quickly break down the herbicide into inactive metabolites. The metabolic pathways can vary between species and even between resistant and susceptible biotypes of the same species. acs.org

A common detoxification pathway for 2,4-D in resistant dicot weeds involves a two-step process. First, the herbicide undergoes ring hydroxylation (Phase I), often followed by conjugation with sugars like glucose (Phase II). mdpi.comfrontiersin.orgacs.org This process renders the molecule inactive and more water-soluble, facilitating its sequestration into the vacuole.

A clear example is seen in 2,4-D-resistant waterhemp (Amaranthus tuberculatus). Resistant plants rapidly metabolize 2,4-D via hydroxylation to form 5-OH-2,4-D, which is then conjugated with glucose. mountainscholar.orgacs.org This hydroxylated metabolite is non-toxic. In contrast, susceptible plants metabolize 2,4-D much more slowly, primarily through conjugation with amino acids like aspartic acid, forming a metabolite (2,4-D-Asp) that retains some herbicidal activity. mountainscholar.orgacs.org Enhanced metabolism has also been confirmed as a resistance mechanism in species such as corn poppy (Papaver rhoeas) and several Conyza species. mdpi.comfrontiersin.org

The initial and often rate-limiting step in the metabolic detoxification of many herbicides, including synthetic auxins, is frequently catalyzed by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.org These enzymes are responsible for the Phase I oxidation reactions, such as the ring hydroxylation of 2,4-D. mdpi.comacs.org

The involvement of P450s in resistance is strongly supported by studies using P450 inhibitors, such as malathion (B1675926). In these experiments, pre-treatment of resistant plants with malathion before applying the herbicide often reverses the resistance, making the plants susceptible again. mdpi.comfrontiersin.orgacs.org This synergistic effect indicates that a P450 enzyme is responsible for the detoxification and subsequent resistance. This has been demonstrated in 2,4-D-resistant populations of Amaranthus tuberculatus, Papaver rhoeas, and Conyza species. mdpi.comacs.orgresearchgate.net

Further research has begun to identify the specific P450 genes responsible for this metabolic resistance. In a 2,4-D-resistant waterhemp population from Nebraska, increased expression of the cytochrome P450 gene CYP81E8 was found to be linked to the resistance phenotype. acs.org Enhanced metabolism mediated by P450s is a significant concern for weed management because it can lead to cross-resistance, where a single P450 enzyme can detoxify herbicides from different chemical classes with different modes of action. mountainscholar.org

Molecular Basis of Resistance (e.g., Gene Mutations, Gene Duplications)

Herbicide resistance at the molecular level is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govresearchgate.net Both have been observed in the context of synthetic auxin herbicides like 2,4-D.

Target-Site Resistance (TSR) involves modifications to the herbicide's specific protein target, which prevent the herbicide from binding effectively. This can occur through gene mutations or gene amplification. nih.govfrontiersin.org

Gene Mutations: For synthetic auxins, the mode of action is complex, involving multiple auxin-binding proteins (AFBs) and co-receptors (Aux/IAA transcriptional repressors). nih.gov Mutations in the genes encoding these proteins can confer resistance. For instance, specific mutations in the TIR1 gene, an AFB protein, have been shown to confer resistance to certain synthetic auxins, though not always to 2,4-D specifically. nih.gov The complexity of the target site, with its multiple receptors, has been suggested as a reason why target-site resistance to 2,4-D has been less common compared to herbicides with a single target site, such as glyphosate (B1671968) or ALS inhibitors. nih.gov

Gene Duplications: This mechanism involves an increase in the number of copies of the target gene. nih.gov The resulting overexpression of the target protein means that a standard herbicide application rate is insufficient to inhibit all the protein molecules, allowing the plant to survive. oup.com While famously documented in glyphosate resistance with the duplication of the EPSPS gene, this mechanism is a less common form of TSR for other herbicides. nih.govoup.com

Non-Target-Site Resistance (NTSR) encompasses a broader range of mechanisms that prevent a lethal dose of the active herbicide from reaching its target. nih.gov These are the most commonly identified mechanisms for 2,4-D resistance. mdpi.comresearchgate.net

Enhanced Metabolism: Weeds can evolve the ability to rapidly metabolize the herbicide into non-toxic compounds. This is a primary mechanism of 2,4-D resistance and often involves the upregulation of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com Studies have confirmed the role of P450s in the degradation of 2,4-D in resistant populations of several weed species, including Amaranthus hybridus, Conyza canadensis, Conyza sumatrensis, and Parthenium hysterophorus. mdpi.comresearchgate.net

Reduced Absorption or Translocation: Resistance can also be achieved by limiting the uptake of the herbicide through the leaf surface or by restricting its movement (translocation) within the plant from the point of application to the sites of action in the meristematic tissues. nih.gov Impaired phloem transport, leading to the sequestration of 2,4-D in the treated leaves, has been identified as a key resistance mechanism in species like wild radish (Raphanus raphanistrum), Hirschfeldia incana, and Papaver rhoeas. mdpi.comnih.gov

Table 1: Documented 2,4-D Resistance Mechanisms in Various Weed Species

| Weed Species | Resistance Mechanism(s) Identified | Reference |

|---|---|---|

| Amaranthus hybridus | Enhanced Metabolism & Reduced Translocation | mdpi.com |

| Conyza canadensis | Enhanced Metabolism | mdpi.com |

| Conyza sumatrensis | Enhanced Metabolism | mdpi.com |

| Hirschfeldia incana | Reduced Translocation | mdpi.com |

| Parthenium hysterophorus | Enhanced Metabolism & Reduced Translocation | mdpi.com |

| Papaver rhoeas | Enhanced Metabolism & Reduced Translocation | mdpi.com |

| Raphanus raphanistrum | Reduced Translocation | nih.gov |

Evolutionary Drivers Contributing to this compound Resistance Development

The evolution of herbicide resistance is not caused by the herbicide itself but is driven by the selection pressure it imposes on a naturally variable weed population. fao.org Several key factors drive this evolutionary process.

High Selection Pressure: The most significant factor is the intensity of selection imposed by the herbicide. fao.orgrothamsted.ac.uk Frequent applications of the same herbicide, or herbicides with the same mode of action, year after year in the same field, exert continuous and strong selection pressure, rapidly selecting for resistant individuals. rothamsted.ac.uk The introduction and widespread adoption of 2,4-D-tolerant cropping systems are predicted to increase the acreage treated with 2,4-D, thereby intensifying this selection pressure and heightening the risk of resistance evolution. nih.govpurdue.edu

Initial Frequency of Resistance Alleles: Resistance genes (alleles) are often present in natural weed populations at very low frequencies, even before the introduction of an herbicide. fao.org The high reproductive capacity and large population sizes of many weed species increase the probability that these resistance alleles exist. Herbicide application then provides the selective advantage for these alleles to increase in frequency. researchgate.net

Agronomic Practices: Certain farming practices can accelerate the evolution of resistance. Monoculture cropping systems, where the same crop is grown repeatedly, often lead to the use of the same herbicide program, increasing selection pressure. wiserpub.comsbcpd.org Conversely, diverse crop rotations often allow for the rotation of different herbicide modes of action, which can delay resistance. croplife.org.au

Gene Flow: Resistant individuals can spread their resistance genes to other populations through pollen and seed dispersal. This is particularly effective in cross-pollinating weed species, which can lead to the rapid accumulation of different resistance mechanisms within a population. nih.gov Farm equipment can also inadvertently move resistant seeds between fields, contributing to their spread. wiserpub.com

Genetic Basis of Resistance: The genetic architecture of the resistance trait plays a role. Resistance conferred by a single, dominant gene can evolve and spread more rapidly than resistance that is recessive or polygenic (controlled by multiple genes). frontiersin.orgnih.gov For synthetic auxins, resistance conferred by a single dominant allele has been observed in species like Kochia scoparia and Sinapis arvensis, indicating the potential for rapid development. nih.gov

Implications of Resistance for Integrated Weed Management and Cropping Systems

The emergence of weed populations resistant to 2,4-DB/2,4-D has significant consequences for agricultural productivity and sustainability, necessitating a more complex and integrated approach to weed control.

Reduced Efficacy of a Key Herbicide: 2,4-D has long been a valuable tool for controlling broadleaf weeds, including many that have already developed resistance to other herbicide modes of action, such as glyphosate and ALS inhibitors. 24d.info The loss of its effectiveness due to resistance would remove a critical component of many resistance management programs, making control of problematic weeds like Palmer amaranth (B1665344) and waterhemp more difficult and costly. 24d.info

Increased Reliance on Other Herbicides and Multiple Resistance: When one herbicide fails, the typical response is to switch to or add another. This can lead to the sequential or simultaneous selection for resistance to multiple herbicide modes of action within the same weed population. wiserpub.com This "multiple resistance" is a major challenge, as it severely limits chemical control options. 24d.info Furthermore, there is a risk of cross-resistance, where a mechanism conferring resistance to 2,4-D might also provide resistance to other synthetic auxins like dicamba, although this is not always the case. iastate.edu

Mandate for Integrated Weed Management (IWM): The threat of resistance underscores the unsustainability of relying solely on herbicides for weed control. purdue.edumsu.edu It forces a shift towards IWM, which is a holistic approach combining multiple tactics to manage weeds in a way that is economically viable, environmentally sound, and sustainable. agronomyjournals.comsoybeanresearchinfo.com Key IWM strategies to manage and delay 2,4-DB resistance include:

Herbicide Rotation and Mixtures: Avoid repeated use of 2,4-DB or other Group 4 herbicides. Rotate between different herbicide modes of action and use tank-mixtures of effective herbicides with different mechanisms to control the same target weeds. croplife.org.augrowiwm.orgoregonstate.edu

Cultural Practices: Employ non-chemical methods to suppress weeds and reduce the weed seedbank. This includes planting competitive crop varieties, using narrow row spacing to achieve canopy closure faster, planting cover crops to outcompete weeds, and implementing strategic tillage where appropriate. soybeanresearchinfo.com

Crop Rotation: Rotating crops allows for the use of different herbicides and cultivation practices, disrupting the life cycle of weeds and preventing the buildup of resistant populations. soybeanresearchinfo.com

Scouting and Record Keeping: Regularly monitor fields to detect resistant patches early. Keep detailed records of herbicide applications and their effectiveness to inform future management decisions. croplife.org.au

Harvest Weed Seed Control (HWSC): Implement strategies at harvest to capture and destroy weed seeds, preventing them from entering the soil seedbank and propagating resistance. soybeanresearchinfo.com

The evolution of resistance to this compound is a serious threat that diminishes the utility of an important herbicide family. Addressing this challenge requires a proactive, evolutionarily-informed approach to weed management that diversifies control tactics and reduces the selection pressure for resistance. rothamsted.ac.uk

Advanced Analytical Methodologies for 2,4 Db Dimethylammonium

Chromatographic Techniques for Trace Residue Analysis

Chromatography is the cornerstone for the separation and quantification of 2,4-DB-dimethylammonium residues. The choice of technique depends on the required sensitivity, the nature of the sample matrix, and whether the analysis targets the intact salt or the 2,4-DB acid moiety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace quantification of 2,4-DB and its parent compound 2,4-D due to its exceptional sensitivity and selectivity. oup.comtdl.org This technique allows for direct analysis of the polar acidic herbicide without the need for derivatization, which is often required for gas chromatography. tdl.org

In typical applications, reversed-phase liquid chromatography is used to separate the analyte from matrix components. oup.com The analysis is frequently performed in negative ionization mode using electrospray ionization (ESI-), where the 2,4-DB molecule loses a proton to form the [M-H]⁻ ion. researchgate.net Tandem mass spectrometry, particularly with Multiple Reaction Monitoring (MRM), provides high specificity by monitoring the fragmentation of a specific precursor ion into a product ion. jaas.ac.cn For instance, in the analysis of 2,4-D-dimethylammonium in wheat, the parent compound is detected by monitoring transitions such as m/z 219 → 160.9 (quantifier) and m/z 219 → 124.9 (qualifier). jaas.ac.cn Alkaline hydrolysis is often employed during sample preparation to convert all forms of the herbicide into its salt form, ensuring that the analysis captures the total residue. tdl.orgresearchgate.net The use of mixed-mode columns that combine reversed-phase with anion- and cation-exchange properties can also enhance retention and peak shape for polar compounds like 2,4-DB. tdl.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 2,4-D | 219 | 160.9 (Quantifier) | ESI- | jaas.ac.cn |

| 2,4-D | 219 | 124.9 (Qualifier) | ESI- | jaas.ac.cn |

| 2,4-D | 221 | 163 | ESI- | researchgate.net |

| ¹³C₆-2,4-D | 225 | 167 | ESI- | oup.com |

This table presents typical LC-MS/MS parameters for the analysis of 2,4-D, which are analogous for 2,4-DB due to structural similarities.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely available technique suitable for the analysis of 2,4-DB, particularly in formulated products or samples with higher residue levels. mdpi.comsemanticscholar.org The method relies on the ultraviolet (UV) absorbance of the 2,4-dichlorophenoxy chromophore. semanticscholar.org

Analysis is typically performed using a reversed-phase column, such as a C18, with an isocratic or gradient mobile phase consisting of acetonitrile (B52724) and acidified water. mdpi.com Acidification of the mobile phase (e.g., with phosphoric acid) to a pH around 2.95 suppresses the ionization of the carboxylic acid group of 2,4-DB, promoting its retention on the nonpolar stationary phase through a mechanism known as ion suppression. mdpi.comoup.com The DAD detector measures absorbance across a range of wavelengths simultaneously, allowing for the identification of 2,4-DB based on both its retention time and its characteristic UV spectrum, with maximum absorbance typically observed around 230 nm and 280 nm. semanticscholar.org

| Parameter | Condition | Reference |

| Column | C18 (e.g., Gemini C18) | mdpi.com |

| Mobile Phase | Acetonitrile and 1% Phosphoric Acid in Water (50:50, v/v) | mdpi.com |

| Detection | Diode Array Detector (DAD) at 230 nm and 285 nm | semanticscholar.org |

| Flow Rate | 1.0 mL/min | ukim.mk |

| Linearity (R²) | >0.999 | mdpi.com |

This table summarizes common HPLC-DAD conditions for the analysis of phenoxyacetic acid herbicides like 2,4-DB.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the determination of many pesticides, but its application to acidic herbicides like 2,4-DB requires a chemical derivatization step. caa.go.jpresearchgate.net This is because the free carboxylic acid group makes the molecule too polar and non-volatile for direct GC analysis. researchgate.net Derivatization converts the acid into a less polar and more volatile ester. fao.org

Common derivatization procedures include:

Esterification: The 2,4-DB acid is converted into an ester, such as a methyl ester using diazomethane (B1218177) or a butyl ester using a boron trifluoride-butanol reagent. caa.go.jpfao.org

Pentafluorobenzylation (PFB): This process uses pentafluorobenzyl bromide (PFBBr) to create a PFB ester, which is highly sensitive to electron capture detection (ECD) and also provides excellent mass spectra for GC-MS analysis. oup.com

Following derivatization, the resulting ester is analyzed by GC-MS, which provides both high separation efficiency and definitive identification based on the compound's mass spectrum. researchgate.netoup.com

| Derivatization Agent | Resulting Derivative | Target Analyte | Reference |

| Boron trifluoride / n-butanol | Butyl ester | 2,4-DB | caa.go.jp |

| Diazomethane | Methyl ester | 2,4-D | fao.org |

| Pentafluorobenzyl bromide (PFBBr) | PFB ester | Phenoxy Acid Herbicides | oup.com |

| Trimethylsilyl N,N-dimethyl carbamate | Trimethylsilyl (TMS) ester | Chlorophenoxy Acid Herbicides | researchgate.net |

This table outlines common derivatization agents used for the GC-MS analysis of 2,4-DB and related acidic herbicides.

While most analytical methods focus on detecting the herbicidally active acidic component (2,4-DB), ion chromatography (IC) offers a distinct advantage for analyzing the specific salt form of the product. This technique is particularly useful for quality control and formulation analysis, as it can separate and quantify the dimethylammonium cation. sheng-han.com

In this application, a cation-exchange column is used to separate the positively charged dimethylammonium ion from other components in the sample. Conductivity detection is typically employed for quantification. The ability to directly measure the cation is important for verifying the composition of 2,4-D dimethylamine (B145610) salt formulations and distinguishing them from other salt forms like sodium or potassium salts. sheng-han.com

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The effectiveness of any chromatographic analysis is highly dependent on the sample preparation and extraction protocol. The goal is to efficiently isolate the target analyte, this compound, from complex matrices such as plant tissues, while removing interfering substances that could compromise the analytical results.

Extracting this compound from plant tissues requires a multi-step process designed to handle the compound's polarity and the matrix's complexity. A common strategy involves an initial hydrolysis step to ensure all conjugated forms and various salts of the herbicide are converted to a single, analyzable form (the 2,4-DB anion). tdl.orgresearchgate.net

A general workflow for plant tissue analysis includes:

Homogenization: The plant sample (e.g., grains, leaves, straw) is ground to a fine powder to increase the surface area for extraction. caa.go.jp

Hydrolysis: The homogenized sample is treated with an alkaline solution, such as sodium hydroxide, and heated. tdl.orgresearchgate.net This step saponifies any esters and converts the dimethylammonium salt to the sodium salt of 2,4-DB, ensuring all residues are in a consistent form. tdl.org

Extraction: After hydrolysis and subsequent neutralization/acidification, the sample is extracted with an organic solvent. jaas.ac.cn Acidified acetonitrile is commonly used, often in conjunction with a "salting-out" step where salts like sodium chloride and magnesium sulfate (B86663) are added to force the polar analyte from the aqueous phase into the acetonitrile layer. tdl.orgresearchgate.net Other protocols may use methanol (B129727)/water or acetone (B3395972). jaas.ac.cncaa.go.jp

Cleanup: The crude extract is often subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove co-extracted matrix components like pigments and lipids that could interfere with the chromatographic analysis. fao.org

Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument. jaas.ac.cn

| Plant Matrix | Extraction/Hydrolysis Steps | Analytical Method | Reference |

| Wheat Plant & Soil | Extraction with methanol, filtered, evaporated, and redissolved in methanol. | LC-MS/MS | jaas.ac.cn |

| Soybean & Corn | Alkaline hydrolysis with NaOH, extraction with acidified acetonitrile, salting-out with NaCl and MgSO₄. | LC-MS/MS | tdl.org |

| Grains & Legumes | Extraction with acetone and HCl, followed by hydrolysis with NaOH, then further liquid-liquid extraction and cleanup. | GC-MS (after derivatization) | caa.go.jp |

| AAD-12 Cotton | Extraction with methanol/1M NaOH (90:10, v/v). | LC-MS/MS | fao.org |

This table summarizes various extraction protocols for analyzing 2,4-DB and its parent compound 2,4-D in different plant matrices.

Soil and Sediment Analysis

Detecting this compound in soil and sediment is critical for monitoring environmental persistence and accumulation. The analytical approach generally involves solvent extraction, cleanup, and instrumental analysis.

Extraction: A common procedure begins with the extraction of the analyte from the soil or sediment sample. For phenoxy herbicides, this often involves using an acidified organic solvent. For instance, a sample can be extracted with acetone and 4 mol/L hydrochloric acid. caa.go.jp Another effective method utilizes an acidified methanol solution for extraction. researchgate.net In some protocols, samples are extracted sequentially with different solvent mixtures, such as 5% acetic acid in methanol and 5% acetic acid in water, aided by sonication to ensure efficient recovery. epa.gov For the analysis of 2,4-D-dimethylammonium residues in soil, a method involving extraction with acetone on a mechanical shaker has been documented. jaas.ac.cn

Cleanup and Derivatization: Following extraction, the crude extract contains co-extractives from the matrix that can interfere with analysis. Therefore, a cleanup step is essential. This can be achieved using techniques like liquid-liquid partitioning or solid-phase extraction (SPE). researchgate.net For example, extracts can be partitioned between an organic solvent like ethyl acetate (B1210297) and a saline solution before being passed through a synthetic magnesium silicate (B1173343) column for further purification. caa.go.jp In methods targeting phenoxy acids for gas chromatography (GC) analysis, a derivatization step is necessary to make the polar acids volatile. A common approach is butyl esterification using a reagent like boron trifluoride in n-butanol. caa.go.jp

Instrumental Analysis: Modern instrumental techniques provide the high sensitivity and selectivity needed for residue analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for analyzing phenoxy acids without derivatization. researchgate.net It offers high selectivity and sensitivity. For instance, a method for 2,4-D-dimethylammonium in soil used an Agilent LC system coupled to a triple quadrupole mass spectrometer (QQQ) operating in multiple-reaction monitoring (MRM) mode. jaas.ac.cn Another method designed for multiple acidic herbicides, including 2,4-DB, in agricultural products also employed LC-MS/MS after a QuEChERS-based extraction. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective, particularly after derivatization of the analyte. caa.go.jp It provides excellent separation and definitive mass identification. Analytical methods have been validated for determining 2,4-D and its various forms in soil and sediment using GC/MS. epa.gov

Water Sample Analysis

The analysis of this compound in water is crucial for assessing contamination of drinking water and aquatic ecosystems. Due to its solubility, methods must be capable of detecting low concentrations. researchgate.net

Sample Preparation: Direct injection is sometimes possible for highly sensitive instruments, but sample preparation is often required to concentrate the analyte and remove matrix interference.

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the water sample into an immiscible organic solvent after acidification of the water sample to convert the salt to the less water-soluble acid form. scielo.br

Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for extracting phenoxy herbicides from water. researchgate.netscielo.br The water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample.

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a UV detector can be used for quantification. scielo.brnih.gov This method allows for the direct analysis of the phenoxy acids without the need for derivatization. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art for water analysis, offering extremely low detection limits. epa.gov Methods have been developed for direct injection of water samples for the analysis of acidic herbicides, achieving detection levels in the parts-per-trillion (ppt) range. epa.gov

Gas Chromatography (GC): GC with an electron-capture detector (GC-ECD) or coupled with a mass spectrometer (GC-MS) is also used, but requires a derivatization step to convert the acidic herbicides into their volatile ester forms. caa.go.jpnih.gov

Method Validation Parameters: Limit of Quantification, Recovery Rates, and Reproducibility

Method validation is essential to ensure that analytical results are reliable, accurate, and reproducible. Key parameters include the limit of quantification (LOQ), recovery rates, and reproducibility (measured as relative standard deviation, RSD).

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For 2,4-DB, a multi-residue method using LC-MS/MS established an LOQ of 0.01 mg/kg for several agricultural products. mdpi.com A review of methods for phenoxy acid herbicides reported LOQs in the range of 30–40 ng/mL for 2,4-DB in water samples. researchgate.net For the closely related 2,4-D-dimethylammonium, an LOQ of 0.02 mg/kg was achieved in soil samples. jaas.ac.cn

Recovery Rates: Recovery studies are performed by spiking a blank matrix with a known amount of the analyte and measuring the percentage that is detected by the method. This indicates the efficiency of the extraction and cleanup steps. Acceptable recovery is typically within the 70-120% range for residue analysis. diva-portal.orgnih.gov

A method for 2,4-D in tea and soil reported average recoveries between 88.05% and 113.28%. researchgate.net

For 2,4-D-dimethylammonium in wheat and soil, recoveries were consistently above 80%. jaas.ac.cn

A study on 2,4-D in crude palm oil found acceptable recoveries between 85% and 117%. researchgate.net

Reproducibility: Reproducibility measures the closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different days, different analysts). It is typically expressed as the relative standard deviation (RSD). An RSD of ≤20% is generally considered acceptable for residue analysis. nih.gov

A validated method for 2,4-D in palm oil showed repeatability RSD of 5% to 10% and intermediate precision RSD of less than 11%. researchgate.net

An LC-MS/MS method for 2,4-D in tea reported RSDs between 3.46% and 6.43%. researchgate.net

A multi-residue method for phenoxy acids including 2,4-D and 2,4-DB reported intra- and inter-day RSDs of less than 4.8%. researchgate.net

Table 1: Method Validation Parameters for Phenoxy Herbicide Analysis

| Analyte | Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-DB | Agricultural Products | QuEChERS-LC-MS/MS | 0.01 mg/kg | - | - | mdpi.com |

| 2,4-DB | River Water | - | 30-40 ng/mL | - | <4.8 | researchgate.net |

| 2,4-D-dimethylammonium | Wheat and Soil | LC-MS/MS | 0.02 mg/kg | >80 | - | jaas.ac.cn |

| 2,4-D | Water | LLE-LTP-HPLC-DAD | 2.0 µg/L | ~100 ± 3 | - | scielo.br |

| 2,4-D | Crude Palm Oil | LC-QToF-MS | 10.0 ng/g | 85-117 | <11 | researchgate.net |

| 2,4-D | Tea and Soil | LC-MS/MS | 0.05 mg/kg | 88.05-113.28 | 3.46-6.43 | researchgate.net |

Development of Multi-Residue Methods for Phenoxy Herbicides

Modern analytical laboratories are increasingly moving towards multi-residue methods (MRMs) capable of detecting a wide range of pesticides in a single analysis. This approach is more efficient and cost-effective than analyzing for single compounds. Phenoxy herbicides, including 2,4-DB, are well-suited for inclusion in such methods. researchgate.net

The development of MRMs has been driven by advances in both sample preparation and instrumental analysis. researchgate.netnih.gov

QuEChERS Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis in various matrices. researchgate.net A study successfully developed and validated a QuEChERS method for the simultaneous determination of six acidic pesticides, including 2,4-D and 2,4-DB, in imported agricultural products. mdpi.com The method involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

Advanced Instrumentation: The coupling of chromatographic systems with mass spectrometry is the cornerstone of modern MRMs.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is highly effective for analyzing multiple polar and thermally labile pesticides like phenoxy acids without derivatization. diva-portal.org Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the accurate quantification of analytes even if they co-elute chromatographically. diva-portal.org

GC-MS/MS: Gas chromatography with tandem mass spectrometry also offers excellent sensitivity and selectivity for multi-residue analysis, typically after a derivatization step to make the acidic herbicides amenable to GC analysis. nih.gov

These multi-residue methods are essential for regulatory monitoring, allowing authorities to screen food and environmental samples for a broad spectrum of potential contaminants, including various phenoxy herbicides like 2,4-DB and its salts. mdpi.com

Formulation Science and Efficacy Research of 2,4 Db Dimethylammonium

Comparative Efficacy and Environmental Behavior of Different 2,4-D Salts and Esters

The herbicidal activity and environmental fate of phenoxy herbicides like 2,4-D and its analogue 2,4-DB are significantly influenced by their chemical form, primarily salts and esters. orst.edu24d.info The dimethylamine (B145610) salt of 2,4-D is one of the most widely used forms, along with the 2-ethylhexyl ester (EHE). orst.edugenewatch.org

Efficacy: Generally, ester formulations of 2,4-D are considered to have higher efficacy than amine salts under certain conditions. 24d.infobayer.us This is attributed to their greater lipid solubility, which allows for more rapid penetration of the waxy cuticle of plant leaves. 24d.infojuniperpublishers.com In contrast, the salt forms, being more water-soluble, are readily absorbed by plant roots. orst.edu

Environmental Behavior: A key distinction between salt and ester formulations lies in their environmental persistence and mobility. Amine salts and esters of 2,4-D are generally not persistent in the environment, as they are expected to degrade rapidly to the parent acid form. orst.edu However, the initial behavior of these forms differs. Amine salt formulations are less volatile than ester formulations, particularly short-chain esters like butyl, ethyl, and isopropyl esters. fao.orginchem.org This reduced volatility minimizes the risk of off-target movement through vaporization. bayer.us The water solubility of amine salts makes them more prone to leaching in soil, although the rapid biodegradation of 2,4-D typically prevents significant downward movement under normal field conditions. fao.org Conversely, the less water-soluble ester forms are less likely to leach but have a greater potential to be carried in surface runoff. juniperpublishers.com

The environmental fate of these formulations is also influenced by factors such as soil organic matter content and pH. fao.org 2,4-D is more strongly adsorbed in soils with higher organic matter and lower pH. fao.org The rate of hydrolysis of ester formulations is pH-dependent, with faster degradation occurring under alkaline conditions. juniperpublishers.comfao.org

Development and Evaluation of Novel Formulations (e.g., Herbicidal Ionic Liquids)

Recent research has focused on developing novel herbicide formulations to enhance efficacy and improve environmental safety. A promising area of this research is the development of herbicidal ionic liquids (HILs). acs.orgresearchgate.netcambridge.orgbioone.org HILs are salts in which the ions are poorly coordinated, resulting in a substance that is liquid below 100°C. bioone.org

In the context of 2,4-D, researchers have synthesized HILs by combining the 2,4-D anion with various organic cations. acs.orgresearchgate.netcambridge.orgbioone.org Studies have shown that these HILs can offer several advantages over conventional formulations like the dimethylammonium salt:

Enhanced Efficacy: Field trials have demonstrated that certain HILs of 2,4-D exhibit significantly greater efficacy against broad-leaved weeds compared to the 2,4-D-dimethylammonium salt, with activity levels similar to the more potent 2-ethylhexyl ester. researchgate.netbioone.org

Reduced Volatility: HILs are characterized by their low volatility, which makes them safer for operators and reduces the risk of damage to neighboring non-target plants. researchgate.netcambridge.orgbioone.org

Improved Physicochemical Properties: By selecting appropriate countercations, the physicochemical properties of HILs, such as solubility, lipophilicity, and surface tension, can be optimized to enhance performance and reduce environmental risks. acs.org For instance, some HILs have shown lower water solubility and surface tension, and higher lipophilicity compared to the 2,4-D ammonium (B1175870) salt. acs.org

The development of dicationic ionic liquids (DILs) of 2,4-D has also been explored, showing potential for reduced environmental risk and enhanced herbicidal activity. acs.org Furthermore, research into dicationic HILs containing two different herbicidal anions with different modes of action has shown promise for enhancing efficacy and managing weed resistance. nih.gov

Impact of Formulation on Herbicide Volatility and Environmental Distribution

Volatility, the tendency of a substance to vaporize, is a critical factor in the environmental distribution of herbicides. Highly volatile formulations can lead to off-target movement, causing damage to sensitive crops and unintended environmental contamination. who.int The formulation of 2,4-D significantly impacts its volatility.

Ester vs. Amine Formulations: It is widely established that ester formulations of 2,4-D are more volatile than amine salt formulations. bayer.usbioone.org Short-chain esters are particularly volatile. inchem.orgwho.int The relative volatility of high-volatile ester, low-volatile ester, and amine salts of 2,4-D has been reported to be in the ratio of 440:33:1, respectively. bioone.org This difference in volatility is a primary reason for the preference of amine salts or low-volatile esters in situations where sensitive non-target vegetation is nearby. bioone.org

Choline (B1196258) Formulations: Newer formulations, such as the choline salt of 2,4-D, have been developed to further reduce volatility. ksu.eduresearchgate.net Studies have shown that the 2,4-D choline formulation is significantly less volatile than the ester formulation and has comparable or slightly lower volatility than the amine formulation. bioone.orgresearchgate.netcambridge.org In field studies, the choline formulation resulted in significantly less injury to sensitive cotton plants from vapor drift compared to the ester formulation. ksu.eduresearchgate.net

The environmental distribution of 2,4-D is also affected by formulation. Amine salts, being water-soluble, can be transported via runoff and leaching, although biodegradation limits their persistence. juniperpublishers.comfao.org Ester formulations, with their lower water solubility, are more likely to be transported with soil particles in surface runoff. juniperpublishers.com The movement of 2,4-D into the atmosphere can occur through spray drift and volatilization, with the latter being more significant for ester formulations. who.int

Synergistic and Antagonistic Interactions of 2,4-DB-Dimethylammonium in Herbicide Mixtures